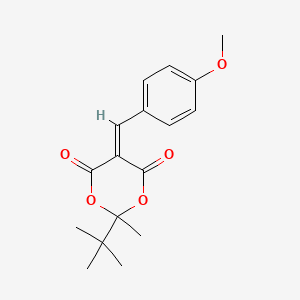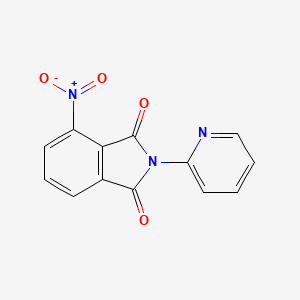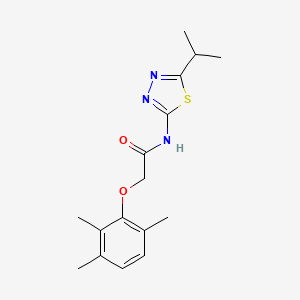
N-(3-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Quinazolinones are synthesized through various organic synthesis methods. For example, the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide involves alkylation reactions in a dimethylformamide environment with excess potassium carbonate at temperatures of 70-80°C (Wassim El Kayal et al., 2022). This methodological approach can be adapted for the synthesis of "N-(3-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide" by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is confirmed using techniques such as 1H and 13C NMR spectroscopy, LC/MS method, and elemental analysis. The structure of the compound "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" demonstrates the typical orientation of substituent groups in quinazolinone compounds, where intermolecular interactions form specific molecular conformations (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, including cyclization and alkylation, leading to the formation of diverse derivatives with varied biological activities. For instance, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides involves aminolysis and alkylation reactions, showcasing the chemical versatility of quinazolinone derivatives (G. Berest et al., 2011).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. The crystalline structure of specific derivatives provides insights into the intermolecular interactions and stability of quinazolinones (N. Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity, stability, and interactions with biological targets, are central to their pharmacological efficacy. Studies on derivatives like "2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide" have shown significant antiviral and antiapoptotic effects, demonstrating the therapeutic potential of quinazolinones (Joydeep Ghosh et al., 2008).
Scientific Research Applications
Synthesis and Cytotoxic Evaluation
The compound N-(3-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, as part of the quinazolinone-1, 3, 4-oxadiazole derivatives, has been developed through a multi-step synthesis process. This synthesis involves the reaction of 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride yielding 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives. These intermediates, when treated with 5-(4-chlorophenyl) 1, 3, 4-oxadiazole-2-thiol, yield the final coupled derivatives. These compounds have been tested for their cytotoxic effects against MCF-7 and HeLa cell lines using MTT assay, with some derivatives showing remarkable cytotoxic activity, particularly against the HeLa cell line (Hassanzadeh et al., 2019).
Anticancer Activity
Novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have been synthesized and evaluated for their cytotoxicity and anticancer activity. These compounds were found to have considerable cytotoxicity and some exhibited significant anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The structure-activity relationship analysis discussed the importance of substituents on the quinazolinone ring, highlighting the potential of these compounds as anticancer agents (Kovalenko et al., 2012).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-4-3-5-12(8-11)19-15(21)9-20-10-18-14-7-2-1-6-13(14)16(20)22/h1-8,10H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZSKVYEGHTPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide | |
CAS RN |
362492-08-8 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)
![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)
![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)


![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)
![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)

![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)
![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)
![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)
